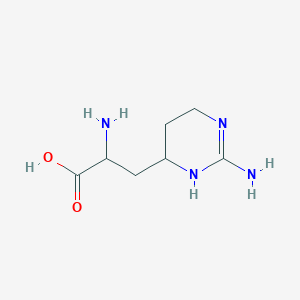
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione is an organic compound with a heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Industrial Production Methods
In industrial settings, alternative synthesis methods may be employed. One such method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another method includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: The compound’s unique properties make it a potential candidate for drug development and other medical applications.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to different biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione include:
- 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-
- 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
2,2-Dimethyl-1,3-dioxane-4,6-dione: (Meldrum’s acid)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propiedades
Número CAS |
66285-76-5 |
|---|---|
Fórmula molecular |
C5H13N3O2S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1,2,4,6-thiatriazinane 1,1-dioxide |
InChI |
InChI=1S/C5H13N3O2S/c1-6-4-7(2)11(9,10)8(3)5-6/h4-5H2,1-3H3 |
Clave InChI |
KOEIYPVQMFBECE-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(S(=O)(=O)N(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


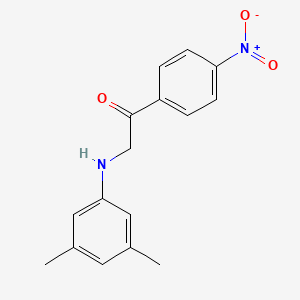
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
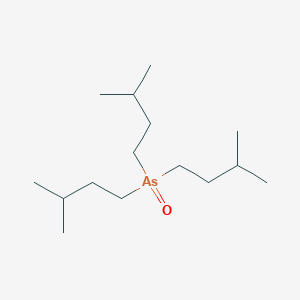
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

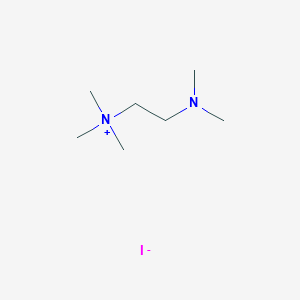
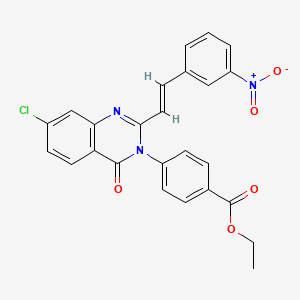
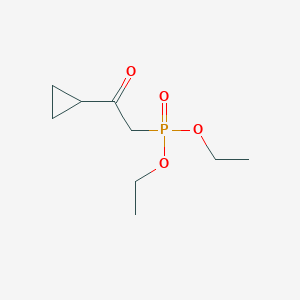
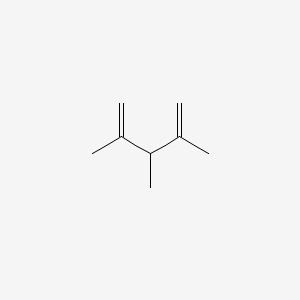


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
